
Oxtriphylline
Übersicht
Beschreibung
Es ist die Cholinsalzfom von Theophyllin, die im Körper freigesetzt wird, um ihre Wirkungen auszuüben .
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Oxtriphyllin wird durch die Reaktion von Theophyllin mit Cholin synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Chloroform und Eisessig . Theophyllin wird in Chloroform gelöst, und Cholin wird der Lösung zugesetzt. Das Gemisch wird dann bestimmten Reaktionsbedingungen ausgesetzt, um Oxtriphyllin zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Oxtriphyllin folgt ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelkonzentrationen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxtriphylline is synthesized by reacting theophylline with choline. The reaction typically involves the use of solvents like chloroform and glacial acetic acid . Theophylline is dissolved in chloroform, and choline is added to the solution. The mixture is then subjected to specific reaction conditions to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentrations, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Oxtriphyllin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Oxtriphyllin kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um reduzierte Formen zu ergeben.
Substitution: Oxtriphyllin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Oxtriphyllinverbindungen erzeugen können .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Oxtriphylline functions by releasing theophylline in the body, which acts through multiple mechanisms:
- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase types III and IV, leading to increased levels of cyclic AMP (cAMP) in smooth muscle cells, which promotes bronchodilation .
- Adenosine Receptor Blockade : It blocks adenosine A2B receptors, preventing bronchoconstriction associated with adenosine .
- Histone Deacetylase Activation : Theophylline also activates histone deacetylases, which can reduce the transcription of inflammatory genes, thus mitigating airway inflammation .
Treatment of Asthma and COPD
This compound is utilized for maintaining stable asthma control and managing COPD symptoms. A study involving 50 asthmatic patients demonstrated that switching from conventional theophylline therapy to this compound maintained clinical stability without adverse effects .
Bioavailability Studies
Research comparing this compound with other formulations like anhydrous theophylline showed that this compound had superior bioavailability. It peaked earlier and reached higher plasma concentrations than its counterparts, indicating it may be more effective in acute settings .
Combination Therapy
This compound is often combined with expectorants like guaifenesin to enhance therapeutic efficacy. This combination aids in relieving wheezing and breathing difficulties associated with chronic lung diseases .
Case Studies
Case Study 1: Efficacy in Asthma Management
In a clinical trial involving stable asthmatic patients on maintenance therapy, participants switched to this compound without experiencing deterioration in their condition. This suggests that this compound can effectively replace traditional therapies while maintaining patient stability .
Case Study 2: Pharmacokinetic Analysis
A pharmacokinetic study showed that this compound has a faster absorption rate and higher peak plasma concentration compared to other theophylline formulations. This characteristic could make it a preferred choice in acute exacerbations of respiratory conditions .
Comparative Data Table
Parameter | This compound | Anhydrous Theophylline | Aminophylline |
---|---|---|---|
Peak Concentration (μg/ml) | 6.4 ± 0.7 | 4.1 ± 0.5 | Not specified |
Time to Peak (hours) | 4.7 ± 1.0 | 9.6 ± 8.2 | Not specified |
Bioavailability (%) | 88% in 6 hours | Not specified | Not specified |
Half-life (hours) | 4.5 (adults) | Varies | Varies |
Wirkmechanismus
Oxtriphylline works by releasing theophylline in the body, which acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator . These actions lead to the relaxation of bronchial smooth muscles, dilation of pulmonary blood vessels, and reduction of airway responsiveness to histamine, methacholine, adenosine, and allergens .
Vergleich Mit ähnlichen Verbindungen
Theophylline: The parent compound of oxtriphylline, used as a bronchodilator.
Aminophylline: A complex of theophylline and ethylenediamine, used for similar indications.
Dyphylline: A xanthine derivative with bronchodilator properties.
Uniqueness: this compound is unique due to its choline salt form, which enhances its solubility and bioavailability compared to theophylline . This makes it more effective in certain therapeutic applications, particularly in patients with respiratory conditions .
Biologische Aktivität
Oxtriphylline, a choline salt of theophylline, is primarily used as a bronchodilator in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is attributed to the release of theophylline upon ingestion, which exerts multiple physiological effects. This article delves into the mechanisms of action, pharmacokinetics, clinical applications, and case studies related to this compound.
Theophylline, released from this compound, acts through several mechanisms:
- Phosphodiesterase Inhibition : Theophylline inhibits phosphodiesterase (PDE) types III and IV, leading to increased levels of cyclic AMP (cAMP) in smooth muscle cells. This results in bronchodilation by relaxing bronchial smooth muscle and reducing airway responsiveness to various stimuli such as histamine and allergens .
- Adenosine Receptor Antagonism : Theophylline blocks adenosine A2B receptors, which prevents bronchoconstriction mediated by adenosine. This mechanism is particularly significant in inflammatory states .
- Histone Deacetylase Activation : Theophylline activates histone deacetylase, inhibiting the transcription of inflammatory genes. This action contributes to its anti-inflammatory effects in the lungs .
Pharmacokinetics
- Absorption : this compound is readily absorbed after oral administration, with theophylline being released in the acidic environment of the stomach .
- Distribution : The volume of distribution for theophylline ranges from 0.3 to 0.7 L/kg in adults, with variations in children and premature infants .
- Protein Binding : At therapeutic serum concentrations (8-20 μg/mL), approximately 55-65% of theophylline is bound to plasma proteins .
- Half-Life : The mean half-life of theophylline is approximately 4.5 hours in adults and 3.6 hours in children, with significant variability among individuals .
Clinical Applications
This compound is primarily indicated for:
- Asthma Management : Studies have shown that maintaining serum concentrations within therapeutic ranges enhances its efficacy for asthma treatment .
- COPD Treatment : It helps alleviate symptoms associated with COPD by improving airflow and reducing bronchial hyperreactivity.
Case Studies
-
Theophylline Toxicity Case Report :
A case study reported a patient who ingested a high dose of sustained-release theophylline (Neulin SR), leading to severe toxicity characterized by supraventricular tachycardia and metabolic acidosis. The patient's serum theophylline level peaked at 40.4 μg/mL, necessitating intensive care management including cardioversion and renal support therapy . -
Efficacy in Asthma Patients :
A clinical study involving 50 asthmatic patients demonstrated that this compound effectively improved lung function when serum levels were maintained within therapeutic limits. Patients showed significant improvement in peak expiratory flow rates and reduced frequency of asthma attacks during treatment .
Summary Table of Biological Activities
Mechanism | Description |
---|---|
Phosphodiesterase Inhibition | Increases cAMP levels leading to bronchodilation |
Adenosine Receptor Antagonism | Prevents bronchoconstriction mediated by adenosine |
Histone Deacetylase Activation | Reduces transcription of inflammatory genes |
Eigenschaften
IUPAC Name |
1,3-dimethyl-2-oxopurin-6-olate;2-hydroxyethyl(trimethyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2.C5H14NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-6(2,3)4-5-7/h3,12H,1-2H3;7H,4-5H2,1-3H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOELXOBIIIBLRJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].C[N+](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894867 | |
Record name | Choline salt with theophylline (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol and water. | |
Record name | Oxtriphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Oxtriphylline is a choline salt of theophylline. After ingestion, theophylline is released from oxytriphylline, and theophylline relaxes the smooth muscle of the bronchial airways and pulmonary blood vessels and reduces airway responsiveness to histamine, methacholine, adenosine, and allergen. Theophylline competitively inhibits type III and type IV phosphodiesterase (PDE), the enzyme responsible for breaking down cyclic AMP in smooth muscle cells, possibly resulting in bronchodilation. Theophylline also binds to the adenosine A2B receptor and blocks adenosine mediated bronchoconstriction. In inflammatory states, theophylline activates histone deacetylase to prevent transcription of inflammatory genes that require the acetylation of histones for transcription to begin. | |
Record name | Oxtriphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
4499-40-5 | |
Record name | Oxtriphylline [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxtriphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01303 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OXTRIPHYLLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Choline salt with theophylline (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Choline theophyllinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXTRIPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K045XR58X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.